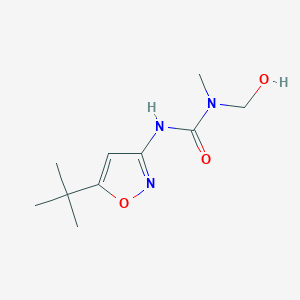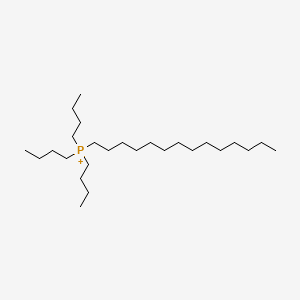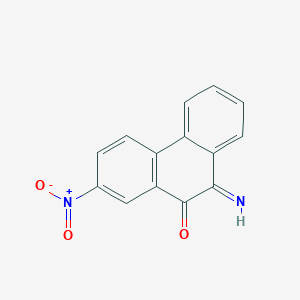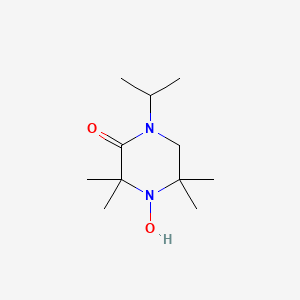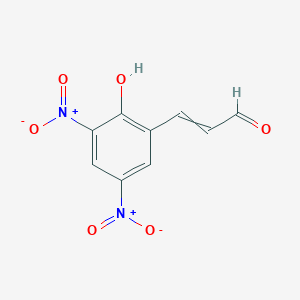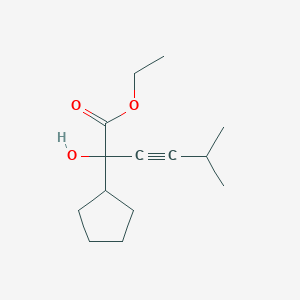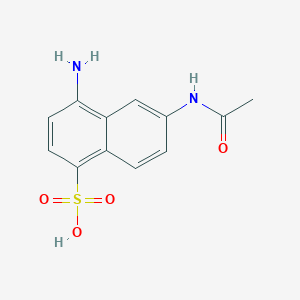
6-Acetamido-4-aminonaphthalene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetamido-4-aminonaphthalene-1-sulfonic acid is an organic compound derived from naphthalene. It is characterized by the presence of an acetamido group, an amino group, and a sulfonic acid group attached to the naphthalene ring. This compound is known for its applications in various fields, including dye synthesis and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetamido-4-aminonaphthalene-1-sulfonic acid typically involves the sulfonation of naphthalene followed by nitration and reduction processes. The general steps are as follows:
Sulfonation: Naphthalene is sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group.
Nitration: The sulfonated naphthalene undergoes nitration to introduce the nitro group.
Reduction: The nitro group is reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetamido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-Acetamido-4-aminonaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetamido group back to an amino group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
6-Acetamido-4-aminonaphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of 6-Acetamido-4-aminonaphthalene-1-sulfonic acid involves its interaction with specific molecular targets. The acetamido and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interaction with enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1-naphthalenesulfonic acid:
1-Aminonaphthalene-5-sulfonic acid:
2-Aminonaphthalene-1-sulfonic acid:
Uniqueness
6-Acetamido-4-aminonaphthalene-1-sulfonic acid is unique due to the presence of the acetamido group, which imparts distinct chemical properties and reactivity compared to other aminonaphthalenesulfonic acids. This uniqueness makes it valuable in specific applications where its particular reactivity and solubility are advantageous.
Propriétés
Numéro CAS |
93239-57-7 |
|---|---|
Formule moléculaire |
C12H12N2O4S |
Poids moléculaire |
280.30 g/mol |
Nom IUPAC |
6-acetamido-4-aminonaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C12H12N2O4S/c1-7(15)14-8-2-3-9-10(6-8)11(13)4-5-12(9)19(16,17)18/h2-6H,13H2,1H3,(H,14,15)(H,16,17,18) |
Clé InChI |
WQQRSRIMPCLKLE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=C(C=CC(=C2C=C1)S(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one](/img/structure/B14369124.png)
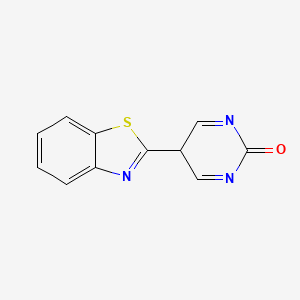
![[(1-Phenylpropan-2-yl)selanyl]benzene](/img/structure/B14369139.png)
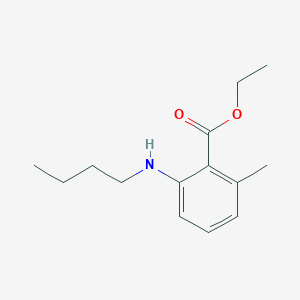
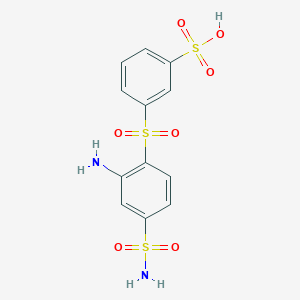
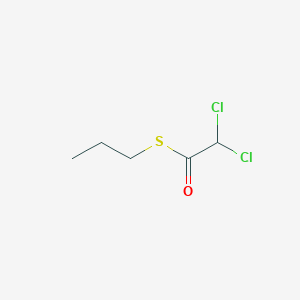
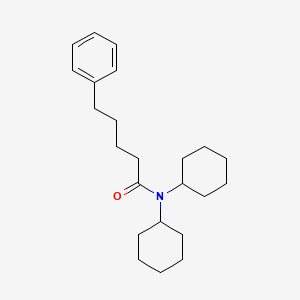
![3-[(2-Oxopropyl)amino]-N-phenylquinoline-2-carboxamide](/img/structure/B14369171.png)
